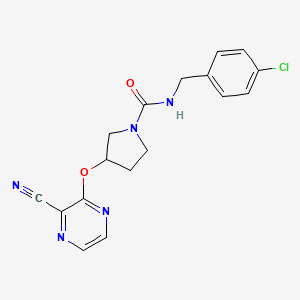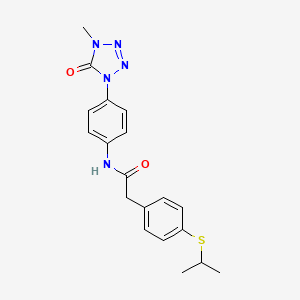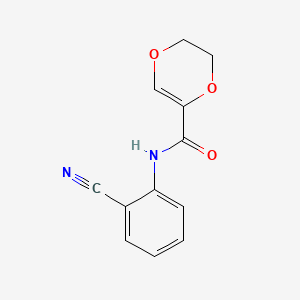
N-(4-chlorobenzyl)-3-((3-cyanopyrazin-2-yl)oxy)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-3-((3-cyanopyrazin-2-yl)oxy)pyrrolidine-1-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound, also known as compound 1, has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-3-((3-cyanopyrazin-2-yl)oxy)pyrrolidine-1-carboxamide is not fully understood. However, it has been shown to have inhibitory activity against certain enzymes and receptors, such as protein kinase B (Akt) and glycogen synthase kinase 3β (GSK-3β). These enzymes are involved in various cellular processes, including cell growth and survival, making them potential targets for drug development.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-3-((3-cyanopyrazin-2-yl)oxy)pyrrolidine-1-carboxamide has been shown to have various biochemical and physiological effects. In a study published in the Journal of Medicinal Chemistry, it was shown to have inhibitory activity against Akt and GSK-3β, leading to decreased cell proliferation and increased apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-(4-chlorobenzyl)-3-((3-cyanopyrazin-2-yl)oxy)pyrrolidine-1-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it readily available for research. It has also been shown to have inhibitory activity against specific enzymes and receptors, making it a useful tool for studying cellular processes. However, one limitation is that its mechanism of action is not fully understood, which may hinder its use in certain experiments.
Future Directions
There are several future directions for the study of N-(4-chlorobenzyl)-3-((3-cyanopyrazin-2-yl)oxy)pyrrolidine-1-carboxamide. One direction is to further investigate its mechanism of action and identify additional targets for drug development. Another direction is to study its potential applications in treating other diseases, such as neurodegenerative diseases. Additionally, it may be useful to study its pharmacokinetics and toxicity in animal models to determine its potential for clinical use.
Synthesis Methods
The synthesis of N-(4-chlorobenzyl)-3-((3-cyanopyrazin-2-yl)oxy)pyrrolidine-1-carboxamide has been described in a research article published in the Journal of Medicinal Chemistry. The synthesis involves the coupling of a chlorobenzylamine with a pyrrolidine-1-carboxylic acid derivative, followed by the addition of a cyanopyrazine moiety. The final product is obtained after purification by column chromatography. The synthesis method has been optimized to yield a high purity N-(4-chlorobenzyl)-3-((3-cyanopyrazin-2-yl)oxy)pyrrolidine-1-carboxamide with good yield.
Scientific Research Applications
N-(4-chlorobenzyl)-3-((3-cyanopyrazin-2-yl)oxy)pyrrolidine-1-carboxamide has been studied for its potential applications in drug discovery and development. It has been shown to have inhibitory activity against certain enzymes and receptors, making it a potential candidate for the development of new drugs. It has also been studied for its potential to treat certain diseases, such as cancer and inflammation.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(3-cyanopyrazin-2-yl)oxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c18-13-3-1-12(2-4-13)10-22-17(24)23-8-5-14(11-23)25-16-15(9-19)20-6-7-21-16/h1-4,6-7,14H,5,8,10-11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSXQEVHIMTVGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-3-((3-cyanopyrazin-2-yl)oxy)pyrrolidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate](/img/no-structure.png)
![2-[(Oxan-3-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2722113.png)



![3,4-dimethoxy-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2722118.png)
![tert-butyl N-({[1-(4-fluorophenyl)propyl]carbamoyl}methyl)carbamate](/img/structure/B2722119.png)
![N-(2,4-difluorophenyl)-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2722122.png)

![3-[3,5-Bis(trifluoromethyl)phenyl]-5-[2-(methylsulfonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2722126.png)

